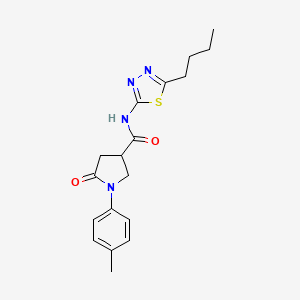
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, also known as CNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA receptors. This compound was first synthesized in the 1980s and has since become an important tool for studying the role of AMPA receptors in various physiological and pathological processes.
Mechanism of Action
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand for these receptors. By blocking the activity of AMPA receptors, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the target tissues or cells. Some of the reported effects of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide include inhibition of long-term potentiation (LTP), reduction of excitotoxicity, suppression of epileptic seizures, and modulation of synaptic transmission.
Advantages and Limitations for Lab Experiments
The main advantage of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide as a research tool is its selectivity and potency in blocking AMPA receptors. This allows researchers to investigate the specific role of these receptors in various processes, without affecting other types of glutamate receptors or ion channels. However, the use of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide also has some limitations, such as its potential off-target effects, toxicity, and lack of specificity in certain experimental conditions.
Future Directions
There are several future directions for research using N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, including:
1. Investigating the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing novel N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide derivatives with improved selectivity and potency.
3. Studying the effects of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide on non-neuronal cells and tissues, such as immune cells and cancer cells.
4. Exploring the potential therapeutic applications of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide in various pathological conditions.
5. Investigating the interactions between N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide and other drugs or compounds, and their combined effects on AMPA receptors and related processes.
In conclusion, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide (N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide) is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA receptors. This compound has several advantages and limitations as a research tool, and its use has led to significant insights into the role of AMPA receptors in various physiological and pathological processes. Future research using N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is likely to yield further insights into the complex mechanisms of excitatory neurotransmission and related processes.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are a type of ionotropic glutamate receptor that are involved in excitatory neurotransmission in the central nervous system. By selectively blocking AMPA receptors, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide can be used to investigate the role of these receptors in processes such as learning and memory, synaptic plasticity, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-2-4-11(5-3-10)16-9-15(20-25-16)17(22)19-14-7-6-12(21(23)24)8-13(14)18/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWWJKWOTVIJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4190699.png)
![ethyl 5-acetyl-4-methyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4190706.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4190722.png)
![N-(tert-butyl)-2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4190728.png)
![N-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B4190739.png)
![methyl 2-[(3-{[(2-chlorophenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4190742.png)

![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4190757.png)

![methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4190773.png)
![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4190787.png)
